molecular formula C11H22N2O B13842203 N-ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine

N-ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine

Cat. No.: B13842203
M. Wt: 198.31 g/mol
InChI Key: VLDVJXNQXXDFON-UHFFFAOYSA-N
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Description

N-ethyl-N-(oxolan-3-yl)piperidin-4-amine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine with one nitrogen atom. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their diverse biological activities and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N-(oxolan-3-yl)piperidin-4-amine typically involves the reaction of piperidine derivatives with ethylating agents and oxolane derivatives.

Industrial Production Methods

Industrial production of piperidine derivatives often employs continuous flow reactions and microwave-assisted synthesis to enhance yield and reduce reaction times. These methods are advantageous due to their scalability and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N-(oxolan-3-yl)piperidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-ethyl-N-(oxolan-3-yl)piperidin-4-one, while reduction can produce N-ethyl-N-(oxolan-3-yl)piperidin-4-amine .

Scientific Research Applications

N-ethyl-N-(oxolan-3-yl)piperidin-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-ethyl-N-(oxolan-3-yl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-ethyl-N-(oxolan-3-yl)piperidin-4-amine is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of the piperidine and oxolane moieties makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C11H22N2O

Molecular Weight

198.31 g/mol

IUPAC Name

N-ethyl-N-(oxolan-3-yl)piperidin-4-amine

InChI

InChI=1S/C11H22N2O/c1-2-13(11-5-8-14-9-11)10-3-6-12-7-4-10/h10-12H,2-9H2,1H3

InChI Key

VLDVJXNQXXDFON-UHFFFAOYSA-N

Canonical SMILES

CCN(C1CCNCC1)C2CCOC2

Origin of Product

United States

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